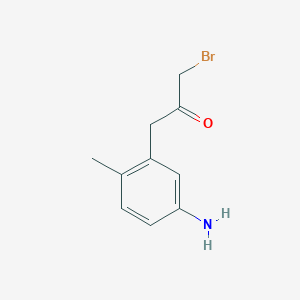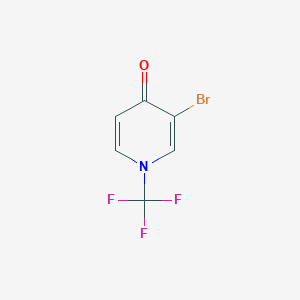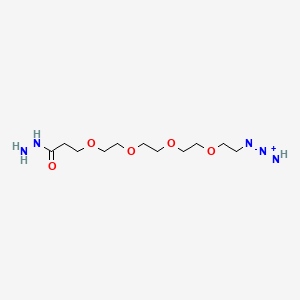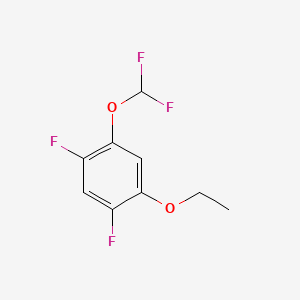
1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene typically involves the reaction of a fluorinated benzene derivative with appropriate reagents under controlled conditions. One common method involves the use of difluoromethoxy and ethoxy substituents, which are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or methoxylated benzene derivatives .
Applications De Recherche Scientifique
1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene: Similar structure but with different substitution patterns on the benzene ring.
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene: Contains an additional fluoromethoxy group.
Uniqueness
1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene is unique due to its specific arrangement of fluorine, methoxy, and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Propriétés
Formule moléculaire |
C9H8F4O2 |
|---|---|
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-5-ethoxy-2,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-7-4-8(15-9(12)13)6(11)3-5(7)10/h3-4,9H,2H2,1H3 |
Clé InChI |
JDGNXSUHOCZBOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)





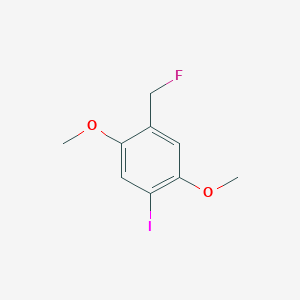
![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
